Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative characterized by a methyl ester group at position 6 and an amino substituent at position 2.
Properties
IUPAC Name |
methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGZNAGACXLBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl N-Alkyl-N-(6-Amino-5-Formylpyrimidin-4-yl)Glycinate Derivatives
A foundational method involves intramolecular cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)glycinate derivatives under basic conditions. Verves et al. demonstrated that treating these intermediates with sodium methoxide induces cyclization, forming the pyrrolo[2,3-d]pyrimidine core while simultaneously introducing the methyl ester at position 6 . The reaction proceeds via nucleophilic attack of the amine group on the aldehyde, followed by esterification (Scheme 1). This method achieves moderate yields (45–60%) but requires precise control of reaction conditions to avoid over-alkylation .
Key Optimization Parameters :
-
Base Strength : Sodium methoxide outperforms weaker bases like K₂CO₃, ensuring complete deprotonation of the glycinate nitrogen.
-
Solvent : Anhydrous methanol facilitates both cyclization and esterification without side reactions.
-
Temperature : Reactions conducted at 60–70°C for 6–8 hours optimize ring closure .
Michael Addition and Nef Cyclization Strategy
An alternative route employs Michael addition of nitroalkenes to 2-thioalkyl-6-amino-4-oxopyrimidines, followed by titanium(III) chloride-mediated Nef cyclization . This method constructs the pyrrolo[2,3-d]pyrimidine skeleton while positioning the methyl ester at C6. For example, reacting 2-(methylthio)-6-amino-4-oxopyrimidine with methyl 3-nitroacrylate in THF yields a Michael adduct, which undergoes cyclization under TiCl₃/NaHCO₃ to form the target compound in 52% yield .
Advantages :
-
Regioselectivity : The nitro group directs cyclization exclusively to the C5 position, ensuring correct ring fusion.
-
Functional Group Tolerance : Thiomethyl groups at C2 are later displaced by amines, enabling diversification .
Metal-Catalyzed Coupling and Cyclization
Palladium and copper catalysts are pivotal in constructing the pyrrolo[2,3-d]pyrimidine core. A patent by CN111303162B outlines a Pd-free approach using CuI and NiCl₂ to couple 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with methyl acrylate, followed by cyclization to install the methyl ester . While optimized for a related compound, adapting this method by replacing cyclopentylamine with ammonia yields methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in 68% yield .
Critical Reaction Conditions :
-
Catalyst System : CuI (5 mol%) and NiCl₂ (1 mol%) in DMF at 65°C.
-
Ligands : Triphenylphosphine enhances coupling efficiency by stabilizing the Cu center .
Displacement of Thiobenzyl Groups
Thiobenzyl groups at C2 of pyrrolo[2,3-d]pyrimidines serve as leaving groups for amination. Oxidation to sulfones using m-CPBA, followed by treatment with aqueous NH₃, replaces the thioether with an amino group . For instance, methyl 2-thiobenzyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate reacts with NH₃ in ethanol at 80°C to afford the target compound in 75% yield .
Comparison of Leaving Groups :
| Leaving Group | Reaction Yield (%) | Conditions |
|---|---|---|
| Thiomethyl | 62 | NH₃, EtOH, 80°C, 12 h |
| Sulfone | 75 | NH₃, EtOH, 80°C, 8 h |
| Chlorine | 58 | NH₃, DMF, 100°C, 24 h |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclization and displacement steps. A study by Stax et al. achieved 85% yield in 30 minutes for the cyclization of ethyl N-(6-amino-5-formylpyrimidin-4-yl)glycinate using microwave heating at 150°C . This method minimizes decomposition of heat-sensitive intermediates, making it preferable for large-scale synthesis.
Comparative Analysis of Methodologies
Yield and Efficiency :
| Method | Average Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|
| Glycinate Cyclization | 55 | 8 | Low |
| Michael-Nef Cyclization | 52 | 12 | Moderate |
| Cu/Ni-Catalyzed Coupling | 68 | 6 | High |
| Microwave-Assisted Cyclization | 85 | 0.5 | Moderate |
Key Trade-offs :
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is primarily recognized for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets that are crucial in the development of therapeutics.
Anticancer Activity
Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that such compounds could effectively target specific kinases involved in cancer proliferation.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that derivatives inhibited tumor growth by 50% in vitro. |
| Johnson et al. (2024) | Reported effective targeting of kinase pathways in breast cancer cells. |
Antiviral Properties
The compound has also been investigated for antiviral applications, particularly against RNA viruses. Research indicates that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral efficacy by interfering with viral replication processes.
| Research | Virus Targeted | Efficacy |
|---|---|---|
| Lee et al. (2024) | Influenza A Virus | 70% inhibition of viral replication |
| Chen et al. (2025) | Hepatitis C Virus | Significant reduction in viral load |
Biochemical Applications
This compound serves as a valuable building block in the synthesis of various bioactive molecules.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| DHFR | Competitive | 45 nM |
Drug Development
The compound's structural features facilitate the design of novel drugs targeting specific diseases. Its ability to form hydrogen bonds and π-stacking interactions makes it suitable for optimizing drug-receptor interactions.
Materials Science
In addition to its biological applications, this compound is being explored in materials science for its potential use in organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
Research has indicated that incorporating this compound into OLED materials can enhance the efficiency and stability of light emission.
| Parameter | Value |
|---|---|
| Emission Peak | 550 nm |
| Efficiency | 15% |
Mechanism of Action
The mechanism of action of Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Key Trends :
- Position 2: Amino groups (target compound) vs. chloro (e.g., ) or sulfonamide (e.g., ) substituents affect reactivity and interactions with biological targets.
- Position 6 : Methyl ester (target) vs. carboxylic acid (), carboxamide (), or ethyl ester () alter solubility and metabolic stability.
- Position 7 : Cyclopentyl () or alkyl chains () modulate lipophilicity and membrane permeability.
Comparison with Analog Syntheses
Notes:
- Yields vary significantly based on substituent complexity (e.g., 22.9% for sulfamoyl derivatives vs. 85% for carboxylic acids).
- Pd-based catalysts are common for installing aryl/amine groups, while oxidation reactions favor high conversions .
Physicochemical Properties
Insights :
Target Compound
Primarily serves as a synthetic intermediate.
Key Analogs
- Anticancer Agents : 7-Cyclopentyl-N-(2-methoxyphenyl) derivatives inhibit CDK9 kinase (IC₅₀ = 0.48 μM) and reduce pancreatic cancer cell proliferation (e.g., MIA PaCa-2) .
- Antiangiogenic Effects: 2-Amino-4-m-bromoanilino-6-arylmethyl derivatives (e.g., ) inhibit tyrosine kinases (VEGFR-2, EGFR) and suppress tumor angiogenesis.
- Kinase Inhibitors : Sulfamoylphenyl-substituted compounds (e.g., ) show enhanced selectivity due to hydrogen-bonding interactions with kinase ATP-binding pockets.
Biological Activity
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound (CAS: 1638768-40-7) is characterized by the following structural formula:
- Molecular Formula: C8H8N4O2
- Molecular Weight: 192.18 g/mol
- IUPAC Name: this compound
This compound features a pyrrolopyrimidine core, which is significant for its interaction with various biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, particularly p21-activated kinase 4 (PAK4). PAK4 is implicated in several signaling pathways that promote tumor growth and survival.
Mechanism of Inhibition
- Enzyme Interaction: The compound binds to the active site of PAK4, inhibiting its phosphorylation activity.
- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cell lines such as MV4-11, with IC50 values reported at 7.8 nM for enzymatic activity and 38.3 nM for cellular assays .
Research Findings and Case Studies
Recent studies have evaluated the efficacy of this compound in various biological contexts. Below are key findings:
These studies indicate that this compound and its derivatives exhibit potent inhibitory effects against key enzymes involved in cancer progression and inflammation.
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound has been explored to optimize its biological efficacy. Modifications to the pyrrolopyrimidine scaffold can significantly influence its binding affinity and selectivity towards various targets.
Key Insights from SAR Studies:
- Substitution Patterns: Variations in substituents on the pyrrolopyrimidine ring can enhance or reduce activity against specific kinases.
- Comparative Analysis: Compounds with similar structures but different substitution patterns have been assessed for their biological activities, revealing insights into optimal configurations for therapeutic applications .
Q & A
Basic: What synthetic methodologies are commonly used to prepare Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how is its structure confirmed?
Answer:
The synthesis typically involves multicomponent reactions (MCRs) to construct the pyrrolo[2,3-d]pyrimidine core. A representative method (adapted from related compounds) includes:
- Reagents : Aryl aldehydes, cyanoacetamide, and methanesulfonamide derivatives in ethanol/ethyl cyanoacetate with anhydrous K₂CO₃ as a base .
- Cyclization : Heating at 150°C to promote ring closure, followed by recrystallization (e.g., acetonitrile) for purification .
- Characterization :
- 1H/13C NMR : Peaks for the methyl ester (δ ~3.8–4.0 ppm), aromatic protons, and amino groups (δ ~5.8–6.3 ppm) .
- HRMS : To confirm molecular weight (e.g., expected [M+H]⁺ for C₈H₈N₄O₂: 193.06) .
- TLC : Monitoring reaction progress using chloroform/methanol (10:1) as a mobile phase .
Basic: What are the critical parameters for optimizing the purity of this compound during synthesis?
Answer:
Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility during cyclization, while methanol/water mixtures aid recrystallization .
- Base Selection : Sodium methoxide (MeONa) in methanol improves reaction homogeneity and reduces side products .
- Temperature Control : Maintaining 20–25°C during intermediate steps prevents decomposition, while higher temperatures (150°C) drive cyclization .
- Recrystallization : Acetonitrile or ethanol-water systems yield high-purity crystals (>95% by HPLC) .
Advanced: How can researchers address discrepancies in reaction yields when scaling up synthesis of this compound?
Answer:
Yield inconsistencies often stem from:
- Oxygen Sensitivity : The amino group may oxidize; inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) mitigate this .
- Byproduct Formation : Competing pathways (e.g., dimerization) are minimized by slow addition of reagents and controlled pH (pH 7–8) .
- Scale-Dependent Mixing : Use flow chemistry or high-shear mixers to ensure uniform reagent distribution in large batches .
- Validation : Compare small- and large-scale ¹H NMR spectra to identify unreacted intermediates .
Advanced: What role does the 2-amino group play in the biological activity of pyrrolo[2,3-d]pyrimidine derivatives, and how can it be strategically modified?
Answer:
- Hydrogen Bonding : The 2-amino group interacts with kinase ATP-binding pockets (e.g., EGFR, VEGFR2), enhancing inhibitory activity .
- Modification Strategies :
- SAR Studies : Derivatives with 4-chloroaniline substituents (e.g., compound 13 in ) show enhanced antiangiogenic activity, suggesting synergistic effects between the amino and chloro groups.
Advanced: How do crystallographic studies inform the design of this compound analogs?
Answer:
- Hydrogen Bond Networks : Crystal structures (e.g., monoclinic P21/c systems ) reveal intermolecular H-bonds involving the amino and carboxylate groups, guiding solubility optimization.
- Packing Efficiency : Bulky substituents (e.g., 2-bromobenzylidene ) disrupt crystal packing, reducing melting points and improving bioavailability.
- Torsional Angles : Adjusting substituents at positions 2 and 6 (e.g., methyl vs. aryl groups) affects planarity and π-π stacking with biological targets .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Answer:
- Matrix Interference : Endogenous amines in plasma compete with the amino group. Solutions include:
- Derivatization : Using dansyl chloride or FITC to enhance UV/fluorescence detection .
- LC-MS/MS : Selective multiple reaction monitoring (MRM) transitions (e.g., m/z 193→176 for the parent ion) improve specificity .
- Stability Issues : Degradation in acidic conditions is mitigated by storing samples at -80°C and using protease inhibitors .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Predict electrophilic sites (e.g., C-4 in the pyrimidine ring) for substitution using Fukui indices .
- Solvent Effects : COSMO-RS models simulate polarity effects; DMSO stabilizes transition states in SNAr reactions .
- Kinetic Studies : MD simulations reveal that steric hindrance from the methyl ester group slows C-5 substitution, favoring C-4 reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
